3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile
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Overview
Description
3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile is an organic compound with the molecular formula C14H19NO2 This compound is characterized by the presence of a hydroxy group, a methoxy group attached to a butanenitrile backbone, and a trimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile typically involves the reaction of 3-hydroxybutanenitrile with 2,4,6-trimethylphenylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the methoxy linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 3-oxo-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile.
Reduction: Formation of 3-hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxyphenylacetonitrile
- 2′-Hydroxy-3,4,4′-trimethoxychalcone
- 2′-Hydroxy-3,4,4′,6′-tetramethoxychalcone
Uniqueness
3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile is unique due to its specific combination of functional groups and structural features. The presence of the trimethylphenyl group imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activity set it apart from other similar compounds .
Properties
CAS No. |
922735-25-9 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile |
InChI |
InChI=1S/C14H19NO2/c1-10-6-11(2)14(12(3)7-10)9-17-8-13(16)4-5-15/h6-7,13,16H,4,8-9H2,1-3H3 |
InChI Key |
YQQBNUMMGVARHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)COCC(CC#N)O)C |
Origin of Product |
United States |
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